

Check Availability & Pricing

Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(chloromethyl)Butanal	
Cat. No.:	B15356479	Get Quote

Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2- (chloromethyl)butanal**. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived from the analysis of structurally analogous compounds and known spectroscopic trends. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectroscopic signature of **2-(chloromethyl)butanal** for characterization, synthesis confirmation, or further research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2- (chloromethyl)butanal**. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
-CHO	9.5 - 9.7	Doublet	~2-3
-CH(CH₂Cl)-	2.8 - 3.2	Multiplet	-
-CH₂Cl	3.6 - 3.8	Doublet of Doublets	~11, ~6
-CH₂CH₃	1.5 - 1.8	Multiplet	~7
-CH ₂ CH ₃	0.9 - 1.1	Triplet	~7

Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)	
-СНО	198 - 203	
-CH(CH₂CI)-	60 - 65	
-CH₂Cl	45 - 50	
-CH ₂ CH ₃	20 - 25	
-CH₂CH₃	10 - 15	

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (aldehyde)	1720 - 1740	Strong
C-H stretch (alkane)	2850 - 3000	Strong
C-Cl stretch	650 - 850	Strong

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
120/122	[M] ⁺	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
91/93	[M - CHO]+	Loss of the formyl radical.
71	[M - CH ₂ Cl] ⁺	Loss of the chloromethyl radical.
57	[C ₄ H ₉] ⁺	Butyl cation fragment.
49/51	[CH ₂ Cl] ⁺	Chloromethyl cation.
29	[CHO]+	Formyl cation.

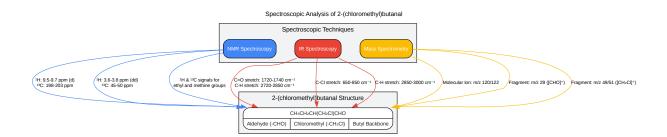
Experimental Protocols

While specific experimental protocols for **2-(chloromethyl)butanal** are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence like DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to differentiate between CH, CH₂, CH₃, and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy


The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **2-(chloromethyl)butanal**.

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2-(chloromethyl)butanal: A
Predictive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15356479#spectroscopic-data-nmr-ir-ms-of-2chloromethyl-butanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com